molecular formula C12H16O4S B8279714 Ethyl 2-ethoxy-4-methanesulfinylbenzoate

Ethyl 2-ethoxy-4-methanesulfinylbenzoate

Cat. No.: B8279714
M. Wt: 256.32 g/mol
InChI Key: ZNSIMRRIGDGBEX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-methanesulfinylbenzoate is a benzoate ester derivative characterized by an ethoxy group at the 2-position and a methanesulfinyl group at the 4-position of the benzene ring. The sulfinyl group (S=O) distinguishes it from sulfonyl (SO₂) analogs, impacting its electronic properties and reactivity.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

ethyl 2-ethoxy-4-methylsulfinylbenzoate

InChI

InChI=1S/C12H16O4S/c1-4-15-11-8-9(17(3)14)6-7-10(11)12(13)16-5-2/h6-8H,4-5H2,1-3H3

InChI Key

ZNSIMRRIGDGBEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Implications :

  • The sulfonyl group increases oxidation state (+6 vs.
  • The hydroxy group at position 2 increases polarity, reducing lipophilicity (logP) compared to the ethoxy-substituted target compound. This may limit membrane permeability in biological systems.
  • The absence of a methyl group at position 3 in the target compound reduces steric hindrance, possibly favoring interactions with enzymatic or receptor sites .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Ethametsulfuron Methyl)

These agrochemicals (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature:

  • A sulfonylurea bridge (-SO₂NHCONH-) attached to the benzoate.
  • Triazine ring substitutions (e.g., methoxy, methylamino) critical for acetolactate synthase inhibition .

Key Differences :

  • Functional Groups : The target compound lacks the sulfonylurea moiety and triazine ring, precluding herbicidal activity via the same mechanism.
  • Applications : Sulfonylureas are potent herbicides, whereas the target compound’s applications remain speculative but could involve intermediate roles in synthesizing sulfonamide derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Position 2 Position 4 Oxidation State (S) Key Applications
Ethyl 2-ethoxy-4-methanesulfinylbenzoate Ethoxy (-OCH₂CH₃) Methanesulfinyl (-SOCH₃) +4 Not documented
Ethyl 2-hydroxy-3-methyl-4-(methylsulfonyl)benzoate Hydroxy (-OH) Methylsulfonyl (-SO₂CH₃) +6 Pharmaceutical intermediate
Metsulfuron Methyl Sulfonylurea - +6 Herbicide

Table 2: Impact of Substituents on Physicochemical Properties

Property Target Compound Sulfonyl Analog () Sulfonylurea Herbicide ()
logP (Predicted) Moderate (~2.5) Lower (~1.8) due to -OH Higher (~3.2) due to triazine
Solubility in H₂O Low Moderate Very low
Thermal Stability Moderate (sulfinyl) High (sulfonyl) High

Research Findings and Implications

Sulfinyl vs. Sulfonyl Groups : The methanesulfinyl group in the target compound may confer intermediate reactivity between sulfides (S⁻) and sulfones (SO₂), making it susceptible to further oxidation or nucleophilic attack .

Ethoxy vs. This property is critical in agrochemical design for systemic transport .

Synthetic Pathways : While direct synthesis data are lacking, analogous compounds (e.g., ) suggest that cesium carbonate and acetonitrile could mediate esterification or sulfinylation reactions under mild conditions .

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